molecular formula C15H15N3O3 B11991379 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]isonicotinohydrazide CAS No. 71579-89-0

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]isonicotinohydrazide

Cat. No.: B11991379
CAS No.: 71579-89-0
M. Wt: 285.30 g/mol
InChI Key: PEDGLJHLSKSDOC-LICLKQGHSA-N
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Description

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]isonicotinohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]isonicotinohydrazide typically involves the condensation reaction between isonicotinohydrazide and 2,3-dimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve isonicotinohydrazide in ethanol.
  • Add 2,3-dimethoxybenzaldehyde to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2,3-dimethoxyphenyl)methylidene]isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]isonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]isonicotinohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylidene]isonicotinohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its anti-tumor properties. The exact molecular pathways and targets may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,3-dimethoxyphenyl)methylidene]isonicotinohydrazide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of methoxy groups at the 2 and 3 positions of the phenyl ring can enhance its electron-donating properties, making it distinct from other similar compounds.

Properties

CAS No.

71579-89-0

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-20-13-5-3-4-12(14(13)21-2)10-17-18-15(19)11-6-8-16-9-7-11/h3-10H,1-2H3,(H,18,19)/b17-10+

InChI Key

PEDGLJHLSKSDOC-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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